Improved Drug-Likeness from Lower Lipophilicity vs. Chlorophenyl Analog
The target compound exhibits a computed XLogP3 of 1.7, which is 0.6 log units lower than that of the closest chloro-analog, (E)-2-(4-chlorophenyl)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide (XLogP3 = 2.3) [1][2]. Both compounds share identical hydrogen-bond donor/acceptor counts, topological polar surface areas, and rotatable bond numbers; thus, the lipophilicity difference arises solely from the presence of the para-chlorine substituent [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | (E)-2-(4-chlorophenyl)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide, XLogP3 = 2.3 |
| Quantified Difference | ΔXLogP3 = –0.6 (target is ~3‑fold less lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem, 2025) |
Why This Matters
A shift of –0.6 log units places the target compound deeper within the optimal lipophilicity window for oral drug candidates (XLogP 1–3), reducing the risk of promiscuous binding and metabolic instability associated with higher log P values—critical for users prioritizing lead-like chemical matter.
- [1] PubChem Compound Summary for CID 47812999, (E)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethenesulfonamide. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/47812999 View Source
- [2] PubChem Compound Summary for CID 51097296, (E)-2-(4-chlorophenyl)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/51097296 View Source
